6-Cyclobutyl-2-cyclopropylpyrimidine-4-carbonitrile
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Overview
Description
6-Cyclobutyl-2-cyclopropylpyrimidine-4-carbonitrile is a heterocyclic compound featuring a pyrimidine ring substituted with cyclobutyl and cyclopropyl groups, and a nitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclobutyl-2-cyclopropylpyrimidine-4-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclobutylamine with cyclopropyl isocyanide in the presence of a suitable base can yield the desired pyrimidine derivative. The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Cyclobutyl-2-cyclopropylpyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups at specific positions.
Reduction: Reduction reactions can be employed to modify the nitrile group or other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
6-Cyclobutyl-2-cyclopropylpyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be utilized in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 6-Cyclobutyl-2-cyclopropylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the context of its application, such as enzyme inhibition or receptor antagonism.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-cyclopropylpyrimidine-4-carbonitrile: This compound shares a similar pyrimidine core but differs in the substituents, which can lead to different chemical properties and applications.
Pyrimido[4,5-d]pyrimidines: These bicyclic systems have structural similarities but exhibit distinct reactivities and biological activities.
Uniqueness
6-Cyclobutyl-2-cyclopropylpyrimidine-4-carbonitrile is unique due to its specific combination of cyclobutyl and cyclopropyl groups, which confer unique steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H13N3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
6-cyclobutyl-2-cyclopropylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H13N3/c13-7-10-6-11(8-2-1-3-8)15-12(14-10)9-4-5-9/h6,8-9H,1-5H2 |
InChI Key |
YERCNXDKDBICIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=NC(=C2)C#N)C3CC3 |
Origin of Product |
United States |
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